molecular formula C4H7NO2 B2546770 (2e)-3-Methoxyprop-2-enamide CAS No. 235793-13-2

(2e)-3-Methoxyprop-2-enamide

Cat. No.: B2546770
CAS No.: 235793-13-2
M. Wt: 101.105
InChI Key: BAIWCUTYLHBPMV-NSCUHMNNSA-N
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Description

(2E)-3-Methoxyprop-2-enamide is an α,β-unsaturated amide characterized by a methoxy (–OCH₃) group at the C3 position and a trans-configuration (E) of the double bond between C2 and C2. Its IUPAC name reflects this stereochemistry and functional group arrangement. These compounds are pivotal intermediates in synthesizing nitrogen-containing heterocycles, which have applications in pharmaceuticals (e.g., diuretics ) and materials science .

Properties

IUPAC Name

(E)-3-methoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-3-2-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWCUTYLHBPMV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-Methoxyprop-2-enamide typically involves the reaction of methoxyacetic acid with an appropriate amine under dehydrating conditions. The reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-Methoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetic acid, while reduction can produce methoxypropylamine.

Scientific Research Applications

(2e)-3-Methoxyprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2e)-3-Methoxyprop-2-enamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The amide group can also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (2E)-3-Methoxyprop-2-enamide and analogous compounds:

Compound Name Substituents/Functional Groups Key Structural Features
This compound –OCH₃ at C3, trans-amide Simplest enamide with electron-donating methoxy
Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl) Amino-3-Diethylaminopropenamide –CN, –COOEt, –N(Et)₂ Electron-withdrawing cyano and ethoxycarbonyl groups
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one (12b) Benzopyran-2-one core, –CN, –COOEt Fused aromatic ring system enhances stability
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide –OCH₃ (multiple), –N(OMe)Me Polysubstituted phenyl group increases steric bulk

Key Observations :

  • Steric Considerations : Compounds like 12b and the trimethoxyphenyl derivative exhibit enhanced steric hindrance due to bulky substituents, which may limit reactivity in certain reactions.

Hydrogen Bonding and Crystallography

The amide group in this compound can form intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, cyano-substituted analogs (e.g., ) may prioritize dipole-dipole interactions over hydrogen bonding due to reduced H-bond donor capacity .

Biological Activity

(2E)-3-Methoxyprop-2-enamide, also known as 3-methoxy-N-[(E)-2-methoxyethenyl]prop-2-enamide, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H11NO3C_7H_{11}NO_3. The compound features a methoxy group and an amide functional group, which are crucial for its biological activity. The methoxy group can engage in hydrogen bonding, influencing the compound's reactivity and interactions with biological targets .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Enzymes : The amide group may interact with various enzymes, potentially modulating their activity. This interaction could influence metabolic pathways relevant to inflammation and cellular signaling.
  • Inhibition of Inflammatory Mediators : Research indicates that compounds similar to this compound can inhibit the expression of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the methoxy group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can suppress the expression of inflammatory mediators. For example, studies on related compounds have shown significant inhibition of MMPs and COX-2 in IL-1β-stimulated cells, indicating potential therapeutic applications in inflammatory diseases such as osteoarthritis .

Case Studies and Research Findings

  • Inhibition of MMPs : A study investigating the effects of related compounds on MMP expression found that they significantly reduced mRNA levels of MMP3 and MMP13 in stimulated chondrocytes. This suggests a potential role for this compound in treating cartilage degradation associated with osteoarthritis .
  • Cellular Signaling Pathways : Further investigation into the signaling pathways revealed that these compounds could inhibit the MAPK signaling pathway, which is activated by inflammatory cytokines. This inhibition may contribute to their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAmideAntimicrobial, anti-inflammatory
(2E)-3-Methoxyprop-2-enoic acidCarboxylic acidAnti-inflammatory
(2E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyprop-2-enamideAmide with chloro groupPotential anticancer properties

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially conferring unique biological activities.

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